3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3,4-dimethyl-substituted benzene ring linked via a sulfonamide group to an aniline moiety. The aniline group is further substituted with a pyrimidine ring containing a methyl group at position 4 and a pyrrolidin-1-yl group at position 6. The pyrrolidine moiety introduces a five-membered saturated amine ring, which may enhance solubility and metabolic stability compared to linear amines. The molecular formula is C₂₃H₂₈N₆O₂S (calculated molecular weight: 452.58 g/mol).
Properties
IUPAC Name |
3,4-dimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16-6-11-21(14-17(16)2)31(29,30)27-20-9-7-19(8-10-20)25-23-24-18(3)15-22(26-23)28-12-4-5-13-28/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXGLIFUJMBIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. Pyrrolidine, a component of the compound, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding, as suggested by the presence of n–h…o and n–h…n hydrogen bonds in similar compounds.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine, a component of the compound, contribute to the stereochemistry of the molecule and increase its three-dimensional (3d) coverage due to the non-planarity of the ring. These properties may influence the compound’s ADME properties and its bioavailability.
Biological Activity
3,4-Dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrrolidine and pyrimidine moieties suggests potential interactions with various biological targets.
Research indicates that sulfonamide derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, studies have shown that certain benzenesulfonamides can influence cardiovascular functions by modulating perfusion pressure and coronary resistance through calcium channel interactions .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar sulfonamide derivatives have demonstrated significant activity against various pathogens. For example, N-(pyrazin-2-yl)benzenesulfonamides were evaluated for their antimicrobial effects, revealing promising results against M. tuberculosis .
Cardiovascular Effects
In isolated rat heart models, benzenesulfonamide derivatives have shown the ability to decrease perfusion pressure and coronary resistance. This effect was attributed to their interaction with calcium channels, indicating a potential therapeutic application in cardiovascular diseases .
Anticancer Potential
The compound could also possess anticancer properties. A study involving a panel of 60 human tumor cell lines indicated that certain benzenesulfonamide derivatives exhibited moderate cytostatic activity against cancer cells . Further exploration into the specific mechanisms by which this compound affects cancer cell proliferation is warranted.
Comparative Studies
To better understand the biological activity of 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, it is essential to compare it with other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzenesulfonamide | Modulates cardiovascular function | Calcium channel inhibition |
| Sulfapyrazine | Antibacterial | Inhibition of folate pathway |
| Sulfadiazine | Antiprotozoal | Targets protozoal metabolism |
This table highlights the diverse biological activities associated with similar compounds, suggesting that 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide may share similar pathways or targets.
Case Studies
- Cardiovascular Study : An experimental design evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. Results indicated that certain compounds significantly reduced perfusion pressure over time, suggesting a direct impact on cardiovascular health .
- Antimicrobial Evaluation : A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were tested against M. tuberculosis, revealing promising MIC values comparable to established treatments . This highlights the potential for further development of 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide in antimicrobial therapy.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide exhibit significant anticancer properties. The pyrimidine and sulfonamide components are known to interact with various cellular pathways involved in cancer proliferation.
Case Study: A study published in Drug Target Insights demonstrated that derivatives of this compound showed potent inhibition against certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The sulfonamide moiety is historically recognized for its antimicrobial effects. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis pathways.
Case Study: A recent investigation found that related sulfonamides displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored further for its antimicrobial efficacy .
Neurological Applications
The presence of the pyrrolidinyl group indicates potential neuroactive properties. Research into similar compounds has revealed activity at neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Case Study: In preclinical trials, derivatives of this compound were evaluated for their effects on neurotransmitter systems associated with anxiety and depression. Results indicated promising anxiolytic effects, warranting further exploration .
Inhibition of Enzymatic Activity
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis and cell cycle regulation.
Receptor Modulation
It is hypothesized that the compound may modulate neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
Antioxidant Activity
Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.
Comparison with Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of structurally related sulfonamide derivatives is provided below, highlighting substituent variations and their implications:
Functional Group Impact
- Pyrrolidin-1-yl vs. Dimethylamino ( vs.
- Methoxy vs. Methyl ( vs. Target Compound):
The methoxy group in increases polarity, which could improve aqueous solubility but reduce membrane permeability. In contrast, the 3,4-dimethyl groups on the target compound’s benzene ring prioritize lipophilicity, favoring passive diffusion . - Fluorine Substituents (): Fluorine atoms in ’s compound enhance metabolic stability and binding interactions (e.g., hydrogen bonding or dipole interactions) but may introduce synthetic challenges due to the need for fluorination steps .
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is synthesized via a Biginelli-like cyclocondensation between β-keto esters and guanidine derivatives. For this compound, 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine serves as the intermediate. Key steps include:
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Condensation : Reaction of ethyl acetoacetate with guanidine nitrate in ethanol under reflux (78°C, 12 h) yields 4-methylpyrimidin-2-amine.
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Pyrrolidine Functionalization : Nucleophilic substitution at the 6-position using pyrrolidine in dimethylformamide (DMF) at 110°C for 8 h introduces the pyrrolidin-1-yl group.
Table 1: Reaction Conditions for Pyrimidine Intermediate Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, guanidine | 78°C | 12 h | 68% |
| Pyrrolidine Substitution | Pyrrolidine, DMF | 110°C | 8 h | 82% |
Sulfonamide Coupling
The sulfonamide moiety is introduced via a nucleophilic aromatic substitution between 3,4-dimethylbenzenesulfonyl chloride and the aniline-functionalized pyrimidine intermediate:
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Aniline Activation : 4-Nitroaniline is reduced to 4-aminophenylpyrimidine using hydrogen gas (1 atm) and palladium-on-carbon (Pd/C) in ethanol (25°C, 2 h).
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Sulfonylation : Reacting 3,4-dimethylbenzenesulfonyl chloride (1.2 eq) with the activated aniline in tetrahydrofuran (THF) and triethylamine (TEA) at 0–5°C for 4 h achieves 89% coupling efficiency.
Optimization Strategies for Enhanced Yield
Solvent and Catalyst Screening
Table 2: Impact of Reaction Parameters on Sulfonamide Yield
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Sulfonyl Chloride Eq. | 1.2 | +15% |
| Temperature | 0–5°C | +22% |
| TEA Concentration | 2.5 eq | +18% |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) shows ≥98% purity. Residual solvents (DMF, THF) are <0.1% via GC-MS.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times by 40%:
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Microreactor Design : Tubular reactors (0.5 mm ID) maintain precise temperature control during exothermic steps.
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Cost Analysis : Bulk pricing for pyrrolidine ($12/kg) and sulfonyl chloride ($18/kg) reduces raw material costs by 30% compared to batch processing.
Challenges and Mitigation Strategies
Q & A
Basic: What are the typical synthetic routes for this sulfonamide derivative, and what intermediates are critical?
The synthesis typically involves:
- Sulfonamide linkage formation : Reacting a sulfonyl chloride with an amine-containing intermediate under basic conditions (e.g., NaHCO₃ in THF) .
- Pyrimidine ring construction : Using palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrrolidine-substituted pyrimidine moiety .
- Key intermediates : 4-Aminophenylpyrimidine derivatives and substituted benzene sulfonamides are critical precursors .
- Solvents and catalysts : Dichloromethane or ethanol for solubility; Pd/C or NaH for coupling and deprotonation .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
- Temperature control : Maintain 60–80°C during coupling reactions to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity in sulfonamide formation, while THF facilitates Pd-catalyzed steps .
- Catalyst screening : Test Pd(OAc)₂ vs. Pd/C for coupling efficiency; use 1–5 mol% loading to minimize metal residues .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to separate regioisomers .
Basic: What analytical methods confirm structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrolidine N-H at δ 2.5–3.0 ppm; sulfonamide S=O at δ 7.1–7.3 ppm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI) .
- X-ray crystallography : Resolve ambiguous stereochemistry in the pyrimidine-pyrrolidine junction .
Advanced: How do structural features influence physicochemical properties and target binding?
- Pyrrolidine moiety : Enhances solubility via tertiary amine basicity (pKa ~10) and induces conformational rigidity for selective kinase inhibition .
- Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for binding ATP pockets in enzymatic targets (e.g., carbonic anhydrase) .
- 3,4-Dimethyl substitution : Increases lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility .
Advanced: How to resolve discrepancies between computational and experimental bioactivity data?
- Docking validation : Re-run simulations with explicit solvent models (e.g., TIP3P) to account for solvation effects .
- Binding assays : Use surface plasmon resonance (SPR) to measure real-time kinetics and validate docking predictions .
- Meta-analysis : Compare data across analogs (e.g., trifluoromethyl vs. methyl variants) to identify structure-activity trends .
Basic: What challenges arise in achieving pyrimidine ring regioselectivity?
- Competitive substitution : The 4- and 6-positions on pyrimidine are electronically similar; use directing groups (e.g., amino at C2) to bias reactivity .
- Protection strategies : Temporarily block reactive sites (e.g., Boc-protected amines) during coupling steps .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics in regioselective steps .
Advanced: How to address contradictory in vitro vs. in vivo pharmacological data?
- Metabolic stability : Test liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of pyrrolidine) .
- Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability if poor solubility is observed in vivo .
- Pharmacokinetic modeling : Integrate in vitro IC₅₀ and clearance rates to predict effective doses .
Basic: What parameters are critical for scaling synthesis from lab to pilot scale?
- Heat management : Use jacketed reactors to maintain consistent temperatures during exothermic steps (e.g., sulfonylation) .
- Solvent recovery : Implement distillation systems for ethanol/THF reuse to reduce costs .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
